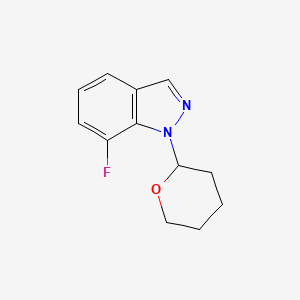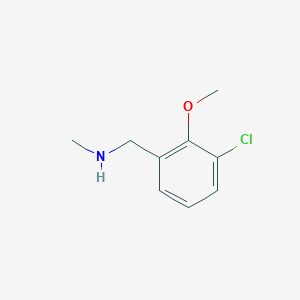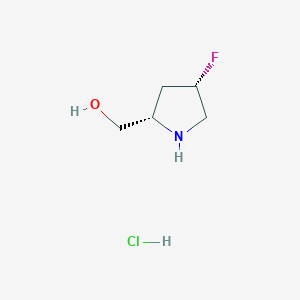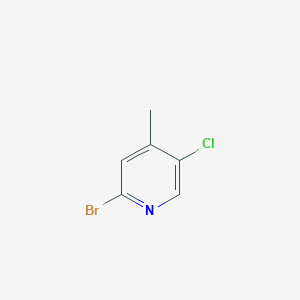
2-Bromo-5-chloro-4-methylpyridine
概要
説明
2-Bromo-5-chloro-4-methylpyridine is an organic compound with the molecular formula C6H5BrClN It is a halogenated pyridine derivative, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring
科学的研究の応用
2-Bromo-5-chloro-4-methylpyridine has several applications in scientific research, including:
Safety and Hazards
2-Bromo-5-chloro-4-methylpyridine is classified as Acute toxicity, Oral (Category 4), H302 and Serious eye damage (Category 1), H318 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye damage . Safety measures include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and wearing eye protection/face protection .
作用機序
Target of Action
2-Bromo-5-chloro-4-methylpyridine is a biochemical reagent . It is used as an intermediate in organic synthesis . .
Mode of Action
It is known to participate in various organic synthesis reactions . For instance, 2-Chloro-4-methylpyridine, a related compound, reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form a new compound via a palladium-catalyzed cross-coupling reaction .
Biochemical Pathways
It is known to be involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
It is known to be used as an intermediate in organic synthesis, suggesting it plays a role in the formation of more complex compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a sealed container, away from fire sources and flammable substances . Additionally, it should be handled with care to prevent direct contact, as it may cause irritation and burns .
生化学分析
Biochemical Properties
2-Bromo-5-chloro-4-methylpyridine plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase involved in modulating cellular processes such as the release of pro-inflammatory cytokines . The interaction between this compound and p38α mitogen-activated protein kinase is significant for its potential therapeutic applications in treating cytokine-driven diseases like rheumatoid arthritis and psoriasis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of p38α mitogen-activated protein kinase, leading to changes in the release of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β . These effects on cell signaling pathways and gene expression highlight the compound’s potential in modulating inflammatory responses and other cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly p38α mitogen-activated protein kinase. The compound acts as an adenosine triphosphate competitive inhibitor, binding to the enzyme’s active site and preventing its phosphorylation activity . This inhibition leads to a decrease in the release of pro-inflammatory cytokines, thereby modulating the inflammatory response. Additionally, this compound may influence gene expression by altering the activity of transcription factors downstream of p38α mitogen-activated protein kinase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of p38α mitogen-activated protein kinase activity, leading to prolonged modulation of inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase activity without causing significant adverse effects . At higher doses, toxic effects such as cellular toxicity and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily through oxidative reactions mediated by cytochrome P450 enzymes . These metabolic pathways result in the formation of various metabolites, which may have different biological activities and effects on cellular function. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound is transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cellular compartments and its interactions with transport proteins .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm, where it interacts with p38α mitogen-activated protein kinase . This localization is crucial for its inhibitory effects on the enzyme’s activity and subsequent modulation of cellular processes. Additionally, this compound may undergo post-translational modifications that influence its stability and activity within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-methylpyridine typically involves halogenation reactions starting from 4-methylpyridine. One common method involves the bromination of 4-methylpyridine followed by chlorination. The reaction conditions often include the use of bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions to ensure selective halogenation at the desired positions on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality product suitable for further applications .
化学反応の分析
Types of Reactions
2-Bromo-5-chloro-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, aryl or vinyl boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted pyridines .
類似化合物との比較
Similar Compounds
- 2-Bromo-4-chloro-5-methylpyridine
- 4-Bromo-2-chloro-5-methylpyridine
- 5-Bromo-2-chloro-4-methylpyridine
Uniqueness
2-Bromo-5-chloro-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules, distinguishing it from other halogenated pyridines .
特性
IUPAC Name |
2-bromo-5-chloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALOBEHFSQICII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680159 | |
| Record name | 2-Bromo-5-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-40-3 | |
| Record name | 2-Bromo-5-chloro-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chloro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-chloro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Difluoromethoxy)phenyl]propan-2-amine](/img/structure/B1532589.png)
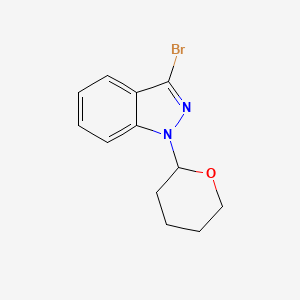
![1-Methanesulfonyl-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine](/img/structure/B1532593.png)



